(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with 4-ethoxy-3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like acetic acid or p-toluenesulfonic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the aromatic substituents.
Reduction: Reduction reactions could target the imino group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
Biologically, thiazolidinones have been studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and could be investigated for its potential as a therapeutic agent.
Medicine
In medicine, the compound might be explored for its potential as an anti-inflammatory, anticancer, or antidiabetic agent. Thiazolidinones have shown promise in these areas, and this compound could be a candidate for further research.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound could inhibit or activate specific pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one may exhibit unique biological activities or chemical reactivity due to the presence of both ethoxy and methoxy substituents on the benzylidene group. These substituents can influence the compound’s electronic properties and interactions with molecular targets.
Properties
Molecular Formula |
C19H16Cl2N2O3S |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-3-26-14-8-7-11(9-15(14)25-2)10-16-18(24)23-19(27-16)22-13-6-4-5-12(20)17(13)21/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10- |
InChI Key |
BEWDJFZSLSXJPS-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC |
Origin of Product |
United States |
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